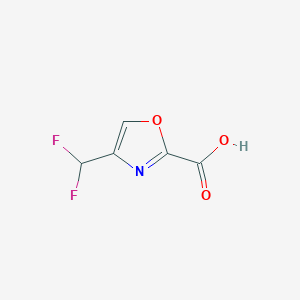![molecular formula C11H15NO2 B13066531 2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
2-Cyanospiro[3.5]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanospiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the cyano and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanospiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to other functional groups such as amides or carboxylic acids.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the cyano group can yield amides or carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Cyanospiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyanospiro[35]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways The cyano and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s biological activity
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanospiro[3.5]octane-2-carboxylic acid
- 2-Cyanospiro[4.5]decane-2-carboxylic acid
- 2-Cyanospiro[3.4]heptane-2-carboxylic acid
Uniqueness
2-Cyanospiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-cyanospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14) |
Clé InChI |
ARGXFRVYUXTXGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(C2)(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


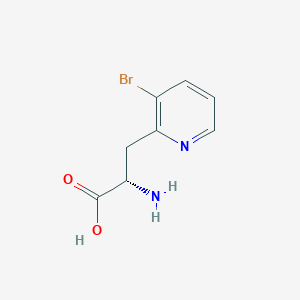


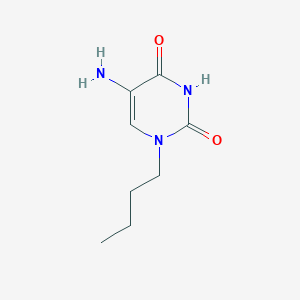


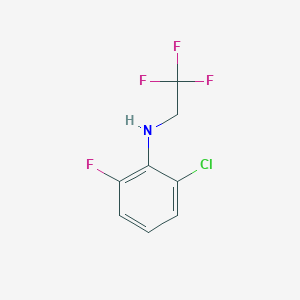


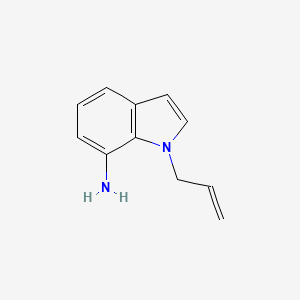

![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
